molecular formula C9H8ClN3O4 B1608430 N'-acetyl-2-chloro-5-nitrobenzohydrazide CAS No. 244167-73-5

N'-acetyl-2-chloro-5-nitrobenzohydrazide

Cat. No.: B1608430
CAS No.: 244167-73-5
M. Wt: 257.63 g/mol
InChI Key: UIOJAVUNWYUVOQ-UHFFFAOYSA-N
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Description

N’-acetyl-2-chloro-5-nitrobenzohydrazide is an organic compound with the molecular formula C9H8ClN3O4 It is a derivative of benzohydrazide, featuring both nitro and chloro substituents on the benzene ring, as well as an acetyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-2-chloro-5-nitrobenzohydrazide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for N’-acetyl-2-chloro-5-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-2-chloro-5-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Acylation: The hydrazide moiety can react with acylating agents to form various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Acylation: Acetic anhydride, benzoyl chloride.

Major Products

    Reduction: 2-chloro-5-amino-N’-acetylbenzohydrazide.

    Substitution: 2-methoxy-5-nitro-N’-acetylbenzohydrazide, 2-amino-5-nitro-N’-acetylbenzohydrazide.

    Acylation: N’-benzoyl-2-chloro-5-nitrobenzohydrazide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-acetyl-2-chloro-5-nitrobenzohydrazide and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzoic acid: A precursor in the synthesis of N’-acetyl-2-chloro-5-nitrobenzohydrazide.

    2-chloro-5-nitrobenzamide: Shares structural similarities but lacks the hydrazide and acetyl groups.

    2-chloro-5-nitrobenzohydrazide: The immediate precursor in the synthesis of N’-acetyl-2-chloro-5-nitrobenzohydrazide.

Uniqueness

N’-acetyl-2-chloro-5-nitrobenzohydrazide is unique due to the presence of both nitro and chloro substituents, which confer distinct reactivity patterns. The acetyl group further enhances its chemical versatility, allowing for the formation of various derivatives with potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-acetyl-2-chloro-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4/c1-5(14)11-12-9(15)7-4-6(13(16)17)2-3-8(7)10/h2-4H,1H3,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJAVUNWYUVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397156
Record name N'-acetyl-2-chloro-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244167-73-5
Record name N'-acetyl-2-chloro-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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